(R)-Enantiomer vs. (S)-Enantiomer: Patent-Documented Synthetic Utility in gp IIb/IIIa Antagonist Intermediates
The (R)-configured enantiomer is the stereochemically required starting material for synthesizing (R)-3-{2-[4-(4-methylpyridin-2-ylamino)butyrylamino]acetylamino}-3-(3-nitrophenyl)propionic acid, a gp IIb/IIIa fibrinogen receptor antagonist intermediate, as explicitly documented in US Patent 6,610,855 (also US06576637B1) [1]. The (S)-enantiomer (CAS 1416444-76-2) would produce the opposite diastereomeric product series. The patent specifies use of (R)-3-amino-3-(3-nitrophenyl)propionic acid as the precursor, which is esterified with thionyl chloride/methanol to yield the methyl ester—the identical compound to the target—before coupling with Boc-Gly-OH and 4-(4-methylpyridin-2-ylamino)butyric acid [1]. This establishes a direct, patent-authenticated synthetic trajectory that the (S)-enantiomer cannot fulfill without compromising the stereochemical integrity of the final antagonist.
| Evidence Dimension | Stereochemically-defined synthetic utility in patent-documented gp IIb/IIIa antagonist preparation |
|---|---|
| Target Compound Data | (R)-configuration specified in US Patent 6,610,855 Example 2; FAB-MS (M+H)+ 444 for final antagonist intermediate; RT 16.89 min by preparative HPLC |
| Comparator Or Baseline | (S)-enantiomer (CAS 1416444-76-2): produces diastereomeric product series; not specified in the patent synthetic route |
| Quantified Difference | Absolute stereochemical divergence; the (S)-enantiomer would yield the enantiomeric antagonist with unknown gp IIb/IIIa binding affinity, while the (R)-series is the patent-validated path |
| Conditions | Esterification with SOCl₂/MeOH, then coupling with Boc-Gly-OH and 4-(4-methylpyridin-2-ylamino)butyric acid; preparative HPLC purification (RT 16.89 min) |
Why This Matters
For procurement supporting gp IIb/IIIa antagonist programs, selecting the (R)-enantiomer ensures direct alignment with patent-validated synthetic protocols, eliminating the need for chiral resolution or revalidation of downstream stereochemistry.
- [1] Abdel-Magid AF, Cohen JH, Maryanoff CA, Villani FJ Jr, Zhong HM. Synthesis of 3-amino-3-aryl propanoates. US Patent 6,610,855 B2 (also published as US06576637B1). Granted 2003-08-26. Procedure details: Example 2, esterification of (R)-3-amino-3-(3-nitrophenyl)propionic acid with SOCl₂/MeOH. View Source
